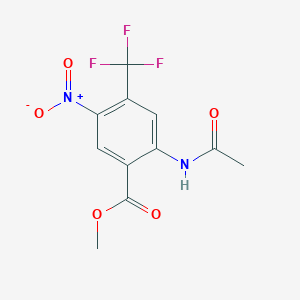
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is a complex organic compound with a unique structure that includes acetylamino, nitro, and trifluoromethyl groups attached to a benzoic acid methyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group. The trifluoromethyl group is usually introduced through a halogen exchange reaction. Finally, esterification is performed to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
科学的研究の応用
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, while the acetylamino group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 2-Acetylamino-5-nitro-benzoic acid methyl ester
- 2-Acetylamino-4-trifluoromethyl-benzoic acid methyl ester
Uniqueness
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds.
特性
CAS番号 |
875155-20-7 |
|---|---|
分子式 |
C11H9F3N2O5 |
分子量 |
306.19 g/mol |
IUPAC名 |
methyl 2-acetamido-5-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3N2O5/c1-5(17)15-8-4-7(11(12,13)14)9(16(19)20)3-6(8)10(18)21-2/h3-4H,1-2H3,(H,15,17) |
InChIキー |
SWQUOVJEZHZIGX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
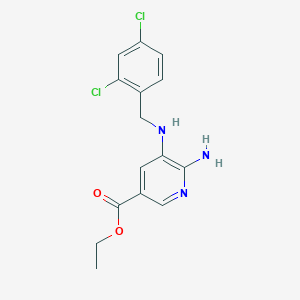





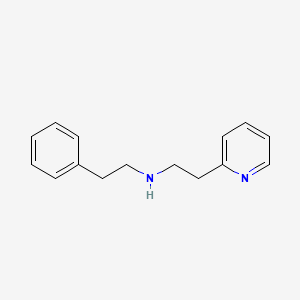
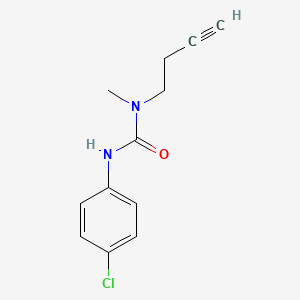

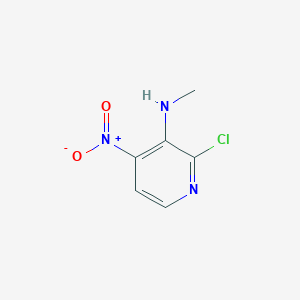
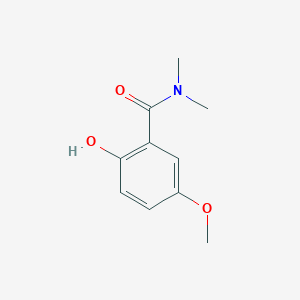

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
